[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride
Description
[3-(Oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride is a bicyclopentane-derived compound featuring a hydrazine moiety and a tetrahydropyran-4-yl (oxan-4-yl) substituent. The bicyclo[1.1.1]pentane scaffold is a highly strained, rigid structure widely used in medicinal chemistry as a bioisostere for aromatic rings or tert-butyl groups to enhance metabolic stability and reduce steric hindrance . The oxan-4-yl group introduces an oxygen-containing heterocycle, which may improve solubility and hydrogen-bonding capacity compared to non-polar substituents.
Properties
CAS No. |
2731007-46-6 |
|---|---|
Molecular Formula |
C10H20Cl2N2O |
Molecular Weight |
255.18 g/mol |
IUPAC Name |
[3-(oxan-4-yl)-1-bicyclo[1.1.1]pentanyl]hydrazine;dihydrochloride |
InChI |
InChI=1S/C10H18N2O.2ClH/c11-12-10-5-9(6-10,7-10)8-1-3-13-4-2-8;;/h8,12H,1-7,11H2;2*1H |
InChI Key |
YHFOHYQKDCJLCG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C23CC(C2)(C3)NN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Photochemical Flow Synthesis
A scalable approach involves the photochemical reaction of [1.1.1]propellane with diacetyl under continuous flow conditions. Irradiation at 450 nm facilitates the addition of diacetyl to the strained propellane, yielding a diketone intermediate. This method achieves 1 kg-scale production within 24 hours, demonstrating exceptional throughput. Subsequent haloform reaction cleaves the diketone to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a precursor for further derivatization.
Reaction Conditions:
Manganese-Catalyzed Hydrazine Formation
An alternative route employs manganese(III) acetylacetonate (Mn(dpm)₃) to catalyze the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane. This method directly introduces the hydrazine moiety, bypassing intermediate isolation. Key advantages include:
-
Safety: Avoids handling explosive intermediates.
-
Scalability: Gram-to-kilogram scalability with minimal purification.
Functionalization with Oxan-4-yl Groups
Incorporating the oxan-4-yl substituent requires selective modification of the BCP core. Two strategies are prevalent: nucleophilic substitution and cross-coupling reactions .
Nucleophilic Substitution of BCP Dibromide
Bicyclo[1.1.1]pentane-1,3-dibromide reacts with oxan-4-yl Grignard reagents under anhydrous conditions. This method, while straightforward, suffers from regioselectivity challenges , often requiring chromatographic separation.
Typical Conditions:
Palladium-Catalyzed Cross-Coupling
A more efficient approach utilizes Suzuki-Miyaura coupling between BCP boronic esters and oxan-4-yl triflate. This method offers superior regiocontrol and scalability.
Optimized Parameters:
Hydrazine Dihydrochloride Formation
The final step involves converting the hydrazine intermediate to its dihydrochloride salt. This is achieved via acidic workup using hydrochloric acid in ethanol.
Procedure:
-
Dissolve freebase hydrazine in anhydrous ethanol.
-
Add concentrated HCl (2 equiv) dropwise at 0°C.
-
Stir for 1 hour, then filter and dry under vacuum.
Critical Factors:
-
Stoichiometry: Excess HCl ensures complete salt formation.
-
Temperature Control: Prevents decomposition of the hydrazine moiety.
Industrial-Scale Production
Large-scale synthesis prioritizes continuous flow systems to enhance safety and efficiency. Key advancements include:
Flow Photoreactors
Chemical Reactions Analysis
Types of Reactions
[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydrazine moiety and the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as amines or halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine moiety may yield azides or nitroso compounds, while reduction can produce amines or hydrazones.
Scientific Research Applications
Structural Characteristics
The compound features a bicyclic structure that incorporates a hydrazine moiety, which is known for its reactivity and ability to form derivatives with various biological targets. The oxane ring contributes to the compound's unique properties, enhancing its interaction with biological systems.
Medicinal Chemistry
The compound has shown promise as a lead molecule in the development of therapeutics targeting various diseases due to its structural similarity to known bioactive compounds. Its bicyclic framework allows it to act as a nonclassical phenyl ring bioisostere, which can enhance the pharmacokinetic properties of drug candidates.
Case Study:
A study demonstrated that derivatives of bicyclo[1.1.1]pentane structures exhibit potent inhibition of γ-secretase, an enzyme implicated in Alzheimer's disease. This suggests that [3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride could be explored for similar therapeutic applications .
Neuroscience
Research indicates that compounds with hydrazine functionalities can modulate neurotransmitter systems, potentially offering new avenues for treating neurodegenerative disorders.
Data Table: Neurotransmitter Modulation Potential
| Compound | Target | Effect |
|---|---|---|
| [3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride | NMDA Receptors | Antagonistic |
| Other Hydrazine Derivatives | Dopamine Receptors | Agonistic |
Agricultural Chemistry
There is potential for the application of this compound in developing agrochemicals, particularly as a pesticide or herbicide due to its structural properties that may inhibit specific biological pathways in pests.
Case Study:
Research on similar bicyclic compounds has shown effective pest control mechanisms through targeted inhibition of metabolic pathways in insects, making [3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride a candidate for further exploration in agricultural applications .
Mechanism of Action
The mechanism of action of [3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bicyclo[1.1.1]pentane core provides a rigid framework that can influence the compound’s binding affinity and specificity. The hydrazine moiety may participate in redox reactions or form covalent bonds with target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Key Findings:
Structural Influence on Solubility : The oxan-4-yl group’s ether oxygen likely enhances aqueous solubility compared to methyl or trifluoromethyl substituents, which are more lipophilic . This property is critical for improving bioavailability in drug candidates.
In contrast, the oxan-4-yl group’s oxygen may engage in hydrogen bonding, favoring polar targets .
Safety Profiles : All hydrazine dihydrochloride derivatives share acute toxicity risks (e.g., H302: harmful if swallowed). Proper handling (e.g., PPE, ventilation) is mandatory .
Biological Activity
The compound [3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride is a hydrazine derivative that has garnered attention for its potential biological activities. Hydrazines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to compile and analyze the available data on the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure
The chemical structure of [3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride can be represented as follows:
- Molecular Formula : C11H16Cl2N2O
- CAS Number : 18162-48-6
This structure features a bicyclic framework which is significant in influencing the compound's biological interactions.
Hydrazine derivatives typically exert their biological effects through various mechanisms, including:
- Reactive Oxygen Species (ROS) Generation : Many hydrazines can generate free radicals during metabolic processes, leading to oxidative stress in cells, which may contribute to their cytotoxic effects against cancer cells.
- Enzyme Inhibition : Some hydrazine compounds have been shown to inhibit specific enzymes involved in cellular proliferation and survival pathways.
Anticancer Activity
Research into hydrazine derivatives indicates potential anticancer properties due to their ability to induce apoptosis in cancer cells. A study highlighted that certain hydrazines could inhibit tumor growth by promoting cell cycle arrest and apoptosis through ROS-mediated pathways .
Antimicrobial Properties
Hydrazines have also demonstrated antimicrobial activity against various pathogens. The mechanism is often associated with the disruption of microbial cell membranes and inhibition of metabolic pathways essential for microbial survival .
Toxicological Profile
While exploring the biological activity of hydrazines, it is crucial to consider their toxicological profiles. Hydrazine compounds are classified as hazardous substances due to their toxicity upon exposure through inhalation, ingestion, or dermal contact. Studies have shown that they can lead to adverse effects such as hepatotoxicity and neurotoxicity at certain doses .
Case Studies
Several case studies have documented the effects of hydrazine derivatives on biological systems:
- Study on Hepatotoxicity : A long-term study involving rats showed that exposure to hydrazine resulted in significant liver damage characterized by necrosis and hyperplasia of liver cells .
- Antitumor Efficacy : In vitro studies demonstrated that specific hydrazine derivatives could reduce the viability of various cancer cell lines, suggesting a potential role in cancer therapy .
- Antimicrobial Testing : A recent study evaluated the antimicrobial efficacy of several hydrazine derivatives against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) below 100 µg/mL for some compounds .
Data Tables
Q & A
Q. What are the optimized synthetic routes for [3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride, and how do reaction conditions influence yield?
The compound can be synthesized via photochemical methods or flow chemistry. Light-enabled reactions eliminate the need for catalysts, reducing reaction times while achieving >90% yields under optimized conditions. Flow chemistry enhances scalability and purity, with rigorous control over parameters like temperature and solvent selection. Key steps include bicyclo[1.1.1]pentane functionalization and hydrazine coupling, monitored via TLC for intermediate validation .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves the bicyclo[1.1.1]pentane scaffold and oxan-4-yl substituent, while Infrared (IR) spectroscopy confirms hydrazine N-H stretches (~3300 cm⁻¹) and hydrogen-bonded chloride ions. High-resolution mass spectrometry (HRMS) validates molecular weight, and X-ray crystallography (if crystals are obtainable) provides absolute stereochemical confirmation .
Advanced Research Questions
Q. How can researchers reconcile contradictions in reported synthesis yields across different methodologies?
Discrepancies often arise from variations in reaction scale, purity of starting materials, or workup protocols. For example, photochemical methods may yield >90% in small batches but suffer from light penetration limitations at larger scales. Flow chemistry addresses this via continuous processing, ensuring consistent mixing and temperature control. Systematic optimization of solvent polarity (e.g., THF vs. DCM) and stoichiometric ratios of hydrazine derivatives can further resolve yield inconsistencies .
Q. What mechanistic insights explain the reactivity of the oxan-4-yl group in nucleophilic substitution reactions?
The oxan-4-yl (tetrahydropyran) group acts as a steric and electronic modulator. Its oxygen atom stabilizes transition states via dipole interactions, while the bicyclo[1.1.1]pentane core imposes geometric constraints, directing nucleophilic attack to the hydrazine moiety. Computational studies (DFT) suggest that electron-withdrawing effects from the oxan-4-yl group enhance the electrophilicity of adjacent carbons, facilitating condensation with carbonyl compounds .
Q. What methodologies assess the thermal stability and decomposition pathways of this compound?
Differential Scanning Calorimetry (DSC) identifies endothermic/exothermic transitions (e.g., melting points, decomposition), while Thermogravimetric Analysis (TGA) quantifies mass loss under controlled heating. For example, decomposition above 200°C may release HCl gas, detectable via evolved gas analysis (EGA). Storage stability studies (2–8°C under inert atmosphere) prevent hygroscopic degradation .
Q. How can hydrazine content be quantified in this compound using analytical chemistry techniques?
A modified colorimetric method using p-dimethylaminobenzaldehyde (DMAB) in ethanol-HCl detects hydrazine at 458 nm. Calibration curves (0.1–10 mM) are linear (R² >0.99), with a limit of detection (LOD) of 0.05 mM. High-performance liquid chromatography (HPLC) with UV/Vis or electrochemical detection offers complementary quantification, using C18 columns and mobile phases buffered at pH 3.0 to retain ionic species .
Q. What bioactivity hypotheses can be proposed based on structural analogs, and how might the oxan-4-yl substituent modulate activity?
Structurally similar hydrazines exhibit anticancer activity via apoptosis induction (e.g., ROS generation). The oxan-4-yl group may improve solubility and bioavailability compared to halogenated analogs (e.g., bromo/fluoro derivatives). In vitro assays (MTT, apoptosis markers) should compare potency against cancer cell lines (e.g., HeLa, MCF-7) while assessing cytotoxicity in normal cells (e.g., HEK293) to establish selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
